2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves the use of various spectroscopic techniques like NMR, IR, UV-Vis, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes understanding the various reactions the compound can undergo, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, pH, polarity, etc.Scientific Research Applications
Antimicrobial Agents
- Synthesis and Antimicrobial Evaluation: A study synthesized derivatives of this compound and evaluated their antimicrobial properties. Some showed promising antibacterial and antifungal activities against pathogenic microorganisms (Debnath & Ganguly, 2015).
Biological Evaluation and Chemical Reactivity
- Biological Activity Investigation: The chemical behavior of derivatives of this compound has been explored for constructing nitrogen heterocyclic compounds and investigating their biological activity (Farouk et al., 2021).
Alpha 1 Adrenoceptor Ligands
- Alpha 1 Adrenoceptor Affinity: Some derivatives of this compound have shown potent alpha 1 adrenoceptor affinity in in vitro assays. These derivatives have demonstrated high selectivity for alpha 1 over other receptors (Russo et al., 1991).
Synthesis of Heterocyclic Compounds
- Novel Heterocyclic Compounds Synthesis: This compound has been used as a base for synthesizing various new heterocyclic compounds with potential pharmacological applications (Simakov et al., 1985).
Anticancer Properties
- Evaluation for Anticancer Activity: Certain derivatives have been synthesized and screened for their cytotoxicity on various human leukemic cell lines, showing potential as anticancer agents (Vinayak et al., 2014).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, handling precautions, and disposal methods of the compound.
Future Directions
This involves discussing potential future research directions, applications, or improvements related to the compound.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For novel or less-studied compounds, some of this information might not be available. It’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information.
properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3/c1-34-22-12-11-18(13-20(22)27)29-23(32)15-31-21-10-6-5-9-19(21)24-25(31)26(33)30(16-28-24)14-17-7-3-2-4-8-17/h2-13,16H,14-15H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJGURRWWVGZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide |
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